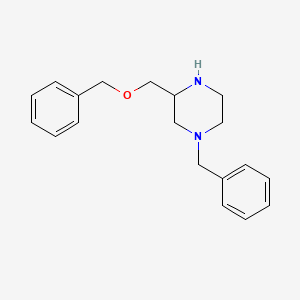

3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine

Description

3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a benzyl (phenylmethyl) group at the 1-position and a phenylmethoxymethyl group at the 3-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly in modulating neurotransmitter receptors (e.g., serotonin, dopamine) and enzyme targets (e.g., BACE1) .

Properties

IUPAC Name |

1-benzyl-3-(phenylmethoxymethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGPQHCJHZWORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine typically involves the reaction of piperazine with benzyl chloride derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of piperazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to speed up the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)piperazine) enhance serotonin receptor binding .

- Bulky substituents (e.g., benzyl in the target compound) may improve CNS penetration but reduce metabolic stability .

- Halogenated derivatives (e.g., 1-(4-chlorophenyl)piperazine) exhibit potent antibacterial activity due to increased electrophilicity .

Receptor Binding Affinity

- 5-HT1A/1B Receptors: 1-(2-Methoxyphenyl)piperazine shows nanomolar affinity for 5-HT1A (IC50 = 2.0 nM) and moderate D-2 receptor binding (IC50 = 90.6 nM), making it a mixed-action antipsychotic candidate . In contrast, 1-(3-trifluoromethylphenyl)piperazine is 65-fold selective for 5-HT1B receptors, useful in pain modulation .

- Enzyme Inhibition : Indole-piperazine hybrids (e.g., compound 8 in ) inhibit BACE1 with IC50 values ~20 mM, while bulkier substituents (e.g., phenylmethoxymethyl) may alter binding efficacy .

Antimicrobial Activity

- Derivatives like (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine exhibit broad-spectrum antibacterial activity, attributed to their planar cinnamyl groups disrupting microbial membranes . The target compound’s phenylmethoxymethyl group could similarly enhance membrane interaction.

Pharmacokinetic and Metabolic Profiles

- Metabolism : Piperazines with benzyl groups (e.g., meclozine in ) undergo oxidative N-dealkylation, producing metabolites like N-[(4-chlorophenyl)-phenylmethyl]-piperazine. The target compound’s benzyl and methoxymethyl groups may slow hepatic clearance compared to smaller analogues .

Biological Activity

3-(Phenylmethoxymethyl)-1-(phenylmethyl)piperazine is a compound that belongs to the piperazine class of molecules, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological profile, interactions with neurotransmitter systems, and potential therapeutic applications.

Pharmacological Profile

Research indicates that piperazine derivatives, including this compound, can significantly influence neurotransmitter levels in the brain. Specifically, studies have shown that these compounds may lead to increased levels of dopamine (DA) , serotonin (5-HT) , and norepinephrine (NA) . The elevation of these neurotransmitters can result in both desirable effects and adverse reactions:

- Dopamine : Associated with behavioral stimulation and potential addictive properties.

- Serotonin : Can induce entactogenic effects but also poses risks for serotonin syndrome at elevated levels.

- Norepinephrine : Higher concentrations may adversely affect cardiovascular health .

Cytotoxicity and Safety Concerns

Recent studies have highlighted the cytotoxic effects of piperazine derivatives. For instance, mixtures of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) demonstrated hepatotoxicity surpassing that of traditional drugs like MDMA. The concentration-dependent cytotoxicity observed in various studies emphasizes the need for caution when considering these compounds for therapeutic use .

Case Studies

Several case studies have documented the clinical implications of piperazine derivatives:

- Cardiotoxicity : Research has shown that piperazine derivatives can induce cardiotoxic effects through mechanisms involving increased norepinephrine levels, leading to concentration-dependent cytotoxicity in cardiac cells .

- Neurological Effects : In glial cells, BZP has been reported to induce mitochondrial apoptosis pathways, suggesting potential neurotoxic effects that require further investigation .

- Behavioral Impact : Users often report experiences similar to those induced by amphetamines but with a misconception of safety compared to MDMA. This highlights a gap in public awareness regarding the risks associated with piperazine derivatives .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Neurotransmitter Modulation | Increased DA, 5-HT, NA levels | Interaction with monoamine transporters |

| Cytotoxicity | Hepatotoxic effects | Concentration-dependent cytotoxicity |

| Cardiotoxicity | Increased heart rate and blood pressure | Elevated norepinephrine levels |

| Neurotoxicity | Induction of apoptosis in glial cells | Mitochondrial pathway activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.